molecular formula C14H15N3O2 B12753444 Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate CAS No. 113906-00-6

Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate

Katalognummer: B12753444
CAS-Nummer: 113906-00-6
Molekulargewicht: 257.29 g/mol
InChI-Schlüssel: YQTPAHFGROLFJF-XNTDXEJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate is an organic compound that features a benzyl group attached to a hydrazinecarboxylate moiety, which is further connected to a 1-methylpyrrol-2-yl group through a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate typically involves the condensation of benzyl hydrazinecarboxylate with 1-methylpyrrole-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the methylene bridge between the hydrazinecarboxylate and the 1-methylpyrrol-2-yl group. After completion, the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various benzyl derivatives .

Wissenschaftliche Forschungsanwendungen

Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access. Additionally, the compound’s structure allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyl 2-((1H-pyrrol-2-yl)methylene)hydrazinecarboxylate: Similar structure but lacks the methyl group on the pyrrole ring.

    Benzyl 2-((1-methylindol-2-yl)methylene)hydrazinecarboxylate: Contains an indole ring instead of a pyrrole ring.

    Benzyl 2-((1-methylthiazol-2-yl)methylene)hydrazinecarboxylate: Features a thiazole ring in place of the pyrrole ring.

Uniqueness

Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate is unique due to the presence of the 1-methylpyrrol-2-yl group, which imparts specific electronic and steric properties. This structural feature enhances the compound’s ability to interact with biological targets and participate in various chemical reactions. The methylene bridge also contributes to the compound’s stability and reactivity, making it a valuable scaffold for the development of new chemical entities .

Eigenschaften

CAS-Nummer

113906-00-6

Molekularformel

C14H15N3O2

Molekulargewicht

257.29 g/mol

IUPAC-Name

benzyl N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]carbamate

InChI

InChI=1S/C14H15N3O2/c1-17-9-5-8-13(17)10-15-16-14(18)19-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,16,18)/b15-10+

InChI-Schlüssel

YQTPAHFGROLFJF-XNTDXEJSSA-N

Isomerische SMILES

CN1C=CC=C1/C=N/NC(=O)OCC2=CC=CC=C2

Kanonische SMILES

CN1C=CC=C1C=NNC(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.